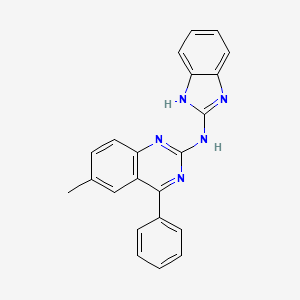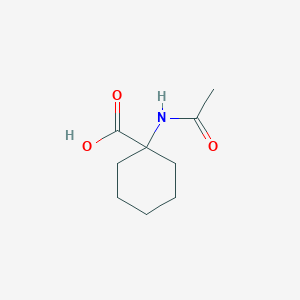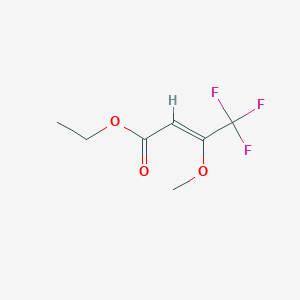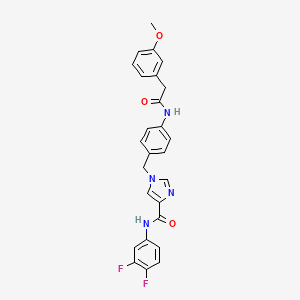
N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
作用机制
Target of Action
The primary targets of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies .
Mode of Action
This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting Aurora kinase A and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by the characteristics of the biological environment, including the presence of transport proteins, the state of the target cells, and the presence of competing or synergistic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE typically involves the condensation of 1,2-phenylenediamine with an aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The quinazoline structure is then introduced through further reactions involving appropriate reagents and conditions. For instance, the reaction of 1,2-phenylenediamine with 4-phenyl-6-methylquinazoline-2-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives .
科学研究应用
N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE has several scientific research applications:
相似化合物的比较
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Methyl N-(1H-benzimidazol-2-yl)carbamate: Known for its fungicidal properties.
2-(1H-benzimidazol-2-yl)quinazoline: Exhibits anticancer activity.
Uniqueness
Its combination of a benzimidazole ring with a quinazoline structure sets it apart from other benzimidazole derivatives .
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)26-22(23-17)27-21-24-18-9-5-6-10-19(18)25-21/h2-13H,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVYZLVNNJGIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)

![4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B2813899.png)
![4-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2813902.png)

![3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2813904.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2813906.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2813907.png)
![1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine](/img/structure/B2813908.png)


![N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2813912.png)
![Ethyl 4-[2-(3-hydroxypropyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2813916.png)
![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2813917.png)
